Melting Point: 2-Propanoic Acid Isomer Melts 4–8 °C Lower Than the 3-Isomer, Reflecting Different Crystal Packing
The target compound, 3-(1-benzothiophen-2-yl)propanoic acid, exhibits an experimentally determined melting point of 137–141 °C . In contrast, the positional isomer 3-(1-benzothiophen-3-yl)propanoic acid (CAS 26461-80-3) melts at 145 °C . The 2-isomer melts approximately 4–8 °C lower, a difference consistent with altered crystal lattice stabilization arising from the distinct geometry of the C2-linked propanoic acid chain relative to the C3-linked variant.
| Evidence Dimension | Melting point |
|---|---|
| Target Compound Data | 137–141 °C (experimental, 97% purity) |
| Comparator Or Baseline | 3-(1-Benzothiophen-3-yl)propanoic acid: 145 °C |
| Quantified Difference | Δmp = 4–8 °C (2-isomer lower) |
| Conditions | Solid-state, experimental determination; purity ≥95% |
Why This Matters
A lower and well-defined melting range serves as a practical identity and purity check during procurement and in-process quality control, enabling rapid differentiation from the 3-isomer without advanced spectroscopic methods.
